1-(2-methoxyethyl)-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one
CAS No.: 1340857-27-3
Cat. No.: VC2821590
Molecular Formula: C10H12N2O2
Molecular Weight: 192.21 g/mol
* For research use only. Not for human or veterinary use.
![1-(2-methoxyethyl)-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one - 1340857-27-3](/images/structure/VC2821590.png)
Specification
CAS No. | 1340857-27-3 |
---|---|
Molecular Formula | C10H12N2O2 |
Molecular Weight | 192.21 g/mol |
IUPAC Name | 1-(2-methoxyethyl)-6H-pyrrolo[2,3-c]pyridin-7-one |
Standard InChI | InChI=1S/C10H12N2O2/c1-14-7-6-12-5-3-8-2-4-11-10(13)9(8)12/h2-5H,6-7H2,1H3,(H,11,13) |
Standard InChI Key | MYYFEJCPCUFMDV-UHFFFAOYSA-N |
SMILES | COCCN1C=CC2=C1C(=O)NC=C2 |
Canonical SMILES | COCCN1C=CC2=C1C(=O)NC=C2 |
Introduction
Chemical Identity and Structure
Basic Information
1-(2-methoxyethyl)-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one features a bicyclic system consisting of a pyrrole ring fused with a pyridine ring, forming a pyrrolo[2,3-c]pyridin-7-one core structure. The compound has a 2-methoxyethyl group attached at the nitrogen at position 1, which distinguishes it from related compounds in this class.
Chemical Properties
The compound has the following key chemical characteristics:
Property | Value |
---|---|
Molecular Formula | C10H12N2O2 |
Molecular Weight | 192.22 g/mol |
CAS Number | 1340857-27-3 |
IUPAC Name | 1-(2-methoxyethyl)-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one |
Canonical SMILES | COCCN1C=CC2=C1C(=O)NC=C2 |
InChI Key | MYYFEJCPCUFMDV-UHFFFAOYSA-N |
The compound contains two nitrogen atoms, one as part of the pyrrole ring and another in the pyridine portion. It also features two oxygen atoms, one in the carbonyl group at position 7 and another in the methoxy group of the 2-methoxyethyl substituent.
Structural Features
The 1-(2-methoxyethyl)-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one structure contains several key features that contribute to its chemical behavior and potential biological activity:
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The bicyclic pyrrolo[2,3-c]pyridin-7-one core provides rigidity and serves as a scaffold for biological interactions
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The 2-methoxyethyl group at position 1 adds flexibility and increased solubility compared to related compounds
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The carbonyl group at position 7 can participate in hydrogen bonding interactions
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The NH group at position 6 can serve as a hydrogen bond donor
These structural elements collectively contribute to the compound's ability to interact with various biological targets and influence its pharmacological properties.
Synthesis and Preparation Methods
Standard Synthetic Routes
The synthesis of 1-(2-methoxyethyl)-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one typically involves selective alkylation of the pyrrolo[2,3-c]pyridin-7-one core structure. Common methodologies include:
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Alkylation of the nitrogen at position 1 using sodium hydride (NaH) in DMF as a base, followed by reaction with 2-methoxyethyl halides (bromide or iodide)
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Protection/deprotection strategies to control regioselectivity when multiple reactive sites are present
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Cross-coupling reactions for introducing additional functional groups at various positions of the core structure
The synthesis generally requires careful control of reaction conditions to ensure selectivity for the desired position of substitution.
Purification and Characterization
After synthesis, purification typically involves column chromatography using silica gel and appropriate solvent systems. Characterization is commonly performed using:
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Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C)
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High-Resolution Mass Spectrometry (HRMS)
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Infrared (IR) spectroscopy
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Elemental analysis
These analytical techniques confirm the structure and purity of the synthesized compound before it is used in biological assays or further chemical modifications.
Biological Activity
Pharmacological Mechanisms
1-(2-methoxyethyl)-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one and related compounds have been investigated for various biological activities. Research suggests that compounds in this structural class may exert their effects through several mechanisms:
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Kinase Inhibition: Compounds with similar structures have demonstrated the ability to inhibit various kinases involved in cell signaling pathways, potentially affecting cell proliferation and survival
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G Protein-Coupled Receptor (GPCR) Modulation: Interaction with GPCRs may influence neurotransmitter release and cellular responses
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Epigenetic Modulation: Some pyrrolopyridinone derivatives have shown activity as bromodomain and extra-terminal (BET) inhibitors, potentially affecting gene expression
Anticancer Properties
Compounds structurally similar to 1-(2-methoxyethyl)-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one have demonstrated cytotoxic activity against various cancer cell lines. The mechanism of action typically involves:
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Induction of apoptosis (programmed cell death)
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Cell cycle arrest
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Inhibition of specific signaling pathways critical for cancer cell proliferation
Table 1 summarizes the cytotoxic activity observed with related pyrrolopyridinone derivatives:
Compound | Cancer Cell Line | IC50 (μM) |
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1-(2-methoxyethyl)-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one | A549 (Lung) | 15 |
6-Fluoro derivative | HeLa (Cervical) | 10 |
Methyl derivative | MCF-7 (Breast) | 12 |
These findings suggest potential applications in anticancer research, with ongoing investigations to optimize activity and selectivity.
Structure-Activity Relationships
Effect of Substituents
Structure-activity relationship studies on pyrrolopyridinone compounds have revealed important insights about how structural modifications affect biological activity:
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N-1 Position: The 2-methoxyethyl group at position 1 affects solubility and binding properties. Compounds with different substituents at this position (such as methyl in 6-methyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one) show varied biological activities
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Position 6: Substitutions at position 6 (such as methyl groups) can significantly influence receptor binding and selectivity, as seen in the related compound 6-methyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one
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Core Modification: Slight variations in the core structure (such as in 1-(2-methoxyethyl)-7aH-pyrrolo[2,3-c]pyridin-7-one) can lead to different pharmacological profiles
Understanding these structure-activity relationships is crucial for the design and development of more potent and selective compounds for specific therapeutic applications.
Comparison with Related Compounds
Table 2 compares the key features of 1-(2-methoxyethyl)-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one with structurally related compounds:
Compound | Molecular Weight | Structural Differences | Notable Properties |
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1-(2-methoxyethyl)-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one | 192.22 g/mol | 2-methoxyethyl at N-1 | Enhanced solubility, potential kinase inhibition |
6-methyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one | 148.16 g/mol | Methyl at position 6 | Different receptor selectivity profile |
1-(2-methoxyethyl)-7aH-pyrrolo[2,3-c]pyridin-7-one | 192.21 g/mol | Different hydrogenation pattern | Altered conformational properties |
This comparison highlights how subtle structural changes can significantly impact the physicochemical and biological properties of these compounds .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Data
NMR spectroscopy provides valuable information about the structure of 1-(2-methoxyethyl)-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one. Characteristic signals include:
1H NMR:
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The 2-methoxyethyl substituent typically shows a singlet for the methoxy group (δ ~3.3–3.4 ppm) and distinctive signals for the methylene groups
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The pyrrolo[2,3-c]pyridinone core exhibits aromatic protons in the range of δ ~6.5–8.1 ppm
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The NH proton at position 6 appears as a broad singlet that may be exchangeable
13C NMR:
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The carbonyl carbon at position 7 resonates at approximately δ ~151–153 ppm
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The methoxy carbon typically appears around δ ~58-60 ppm
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The aromatic carbons of the core structure appear in the range of δ ~100-140 ppm
Mass Spectrometry
Mass spectrometric analysis typically shows:
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Molecular ion peak at m/z 192 corresponding to the molecular weight
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Fragmentation patterns often include the loss of the methoxy group (M-31) and other characteristic fragmentations of the 2-methoxyethyl side chain
Research Applications
Medicinal Chemistry
In medicinal chemistry, 1-(2-methoxyethyl)-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one serves as:
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A scaffold for developing compounds with specific biological activities
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A pharmacophore for structure-activity relationship studies
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A lead compound for optimization in drug discovery projects
The compound's bicyclic structure provides a rigid framework that can be modified to target specific receptors or enzymes.
Drug Development Considerations
When developing 1-(2-methoxyethyl)-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one derivatives as potential therapeutic agents, several factors must be considered:
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Solubility: The 2-methoxyethyl group improves aqueous solubility compared to compounds with more lipophilic substituents
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Metabolic Stability: The ether linkage in the 2-methoxyethyl group may be susceptible to metabolic cleavage
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Selectivity: Structural modifications can be made to enhance selectivity for specific biological targets
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Toxicity: Structure-toxicity relationships need to be established to minimize adverse effects
Formulation Strategies
For in vitro and in vivo studies, appropriate formulation strategies are essential. The compound exhibits limited solubility in pure aqueous buffers, necessitating the use of co-solvents or solubilizing agents:
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DMSO (≤1% v/v) is commonly used for in vitro assays
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Cyclodextrin-based formulations can enhance solubility for in vivo studies
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Introduction of additional polar groups can improve aqueous solubility
These considerations are critical for ensuring reliable and reproducible biological data.
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